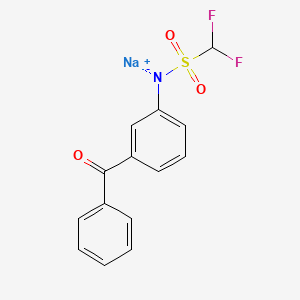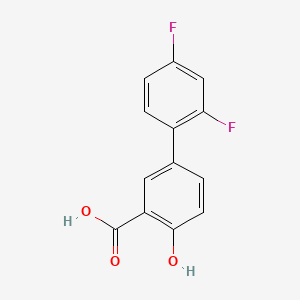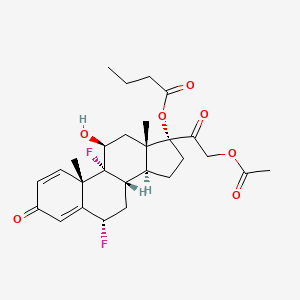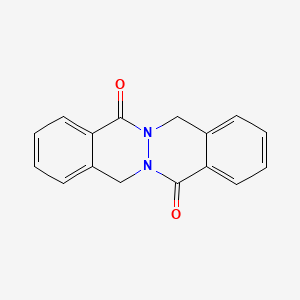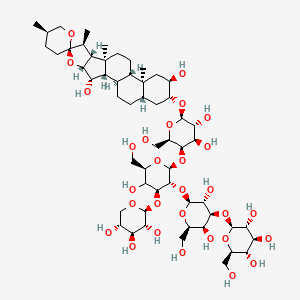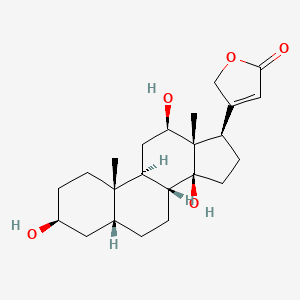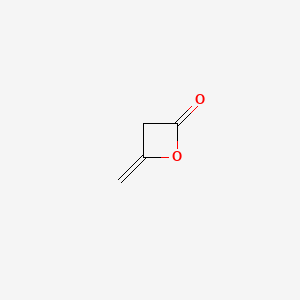
Diketen
Übersicht
Beschreibung
Diketene is an organic compound with the molecular formula C₄H₄O₂, often represented as (CH₂CO)₂. It is a member of the oxetane family and is formed by the dimerization of ketene (H₂C=C=O). Diketene is a colorless liquid that is widely used as a reagent in organic chemistry .
Wissenschaftliche Forschungsanwendungen
Diketene is a versatile compound with numerous applications in scientific research:
Wirkmechanismus
Target of Action
Diketene, with the molecular formula C4H4O2, is an organic compound formed by the dimerization of ketene . It is a member of the oxetane family and is used as a reagent in organic chemistry . The primary targets of diketene are the molecules of ketene or allene and CO2 during pyrolysis techniques .
Mode of Action
Diketene interacts with its targets through a process known as pyrolysis. This process involves the thermal decomposition of materials at elevated temperatures in an inert atmosphere . It can lead to a change in the chemical composition and physical phase of the targets .
Biochemical Pathways
Diketene is a precursor to the formation of either two molecules of ketene, or allene and CO2 using pyrolysis techniques . The formation of ketene has a lower barrier than the formation of allene and CO2 under standard conditions . The formation of allene and co2 is favored thermodynamically under standard conditions of temperature and pressure .
Pharmacokinetics
It’s known that diketene readily hydrolyzes in water forming acetoacetic acid . Its half-life in water is approximately 45 minutes at 25 °C at 2 < pH < 7 .
Result of Action
The result of diketene’s action depends on the conditions under which it is used. For instance, in the presence of bases, amines, mineral acids, or Lewis acids, a violent polymerization of diketene will occur, accompanied by gas evolution . This can lead to the formation of various organic compounds, including α-diketones .
Biochemische Analyse
Biochemical Properties
Diketene interacts with various biomolecules in biochemical reactions. For instance, diketene reacts with alcohols and amines to form the corresponding acetoacetic acid derivatives . This process is sometimes referred to as acetoacetylation . The nature of these interactions is primarily chemical, involving the formation of new covalent bonds.
Cellular Effects
It’s also known that diketene readily hydrolyzes in water forming acetoacetic acid , which can influence cellular metabolism.
Molecular Mechanism
The molecular mechanism of Diketene primarily involves its role as a precursor in the formation of either two molecules of ketene, or allene and CO2 using pyrolysis techniques . The formation of ketene has a lower barrier than the formation of allene and CO2 under standard conditions . This suggests that Diketene exerts its effects at the molecular level through its ability to form other compounds.
Temporal Effects in Laboratory Settings
The stability and degradation of Diketene have been studied in laboratory settings. Diketene readily hydrolyzes in water forming acetoacetic acid . Its half-life in water is approximately 45 minutes at 25°C at 2 < pH < 7 . This suggests that Diketene is relatively unstable in aqueous environments and degrades over time.
Metabolic Pathways
Diketene is involved in the formation of either two molecules of ketene, or allene and CO2 using pyrolysis techniques This suggests that Diketene may play a role in metabolic pathways involving these compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diketene is primarily produced by the dimerization of ketene. Ketene itself is generated by the pyrolysis of acetic acid or acetic anhydride at high temperatures (750-780°C) in the presence of a catalyst such as triethyl phosphate . The ketene gas is then cooled to around 8-10°C to form diketene .
Industrial Production Methods
On an industrial scale, diketene is produced by the continuous dimerization of ketene. The process involves passing ketene gas through a reactor where it dimerizes to form diketene. The reaction is typically carried out at temperatures between 0-10°C to ensure high yields and minimize side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Diketene undergoes a variety of chemical reactions, including:
Hydrolysis: Diketene readily hydrolyzes in water to form acetoacetic acid.
Acetoacetylation: Diketene reacts with alcohols and amines to form acetoacetic acid derivatives.
Cycloaddition: Diketene can participate in [2+2] cycloaddition reactions with alkenes to form cyclobutane derivatives.
Common Reagents and Conditions
Hydrolysis: Water, typically at room temperature.
Acetoacetylation: Alcohols or amines, often in the presence of a base such as pyridine.
Cycloaddition: Alkenes, under UV light or heat.
Major Products
Acetoacetic acid: from hydrolysis.
Acetoacetate esters and amides: from acetoacetylation.
Cyclobutane derivatives: from cycloaddition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ketene (H₂C=C=O): The monomeric form of diketene, used in similar reactions but less stable.
Acetoacetic acid (CH₃COCH₂COOH): A hydrolysis product of diketene, used in the synthesis of various organic compounds.
Alkyl ketene dimers (AKDs): Used in the paper industry for hydrophobic sizing.
Uniqueness
Diketene is unique due to its ability to form a wide range of derivatives through acetoacetylation and cycloaddition reactions. Its strained ring structure makes it more reactive than its monomeric form, ketene, allowing for a broader range of applications in organic synthesis .
Eigenschaften
IUPAC Name |
4-methylideneoxetan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2/c1-3-2-4(5)6-3/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASQWSOJHCZDFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
| Record name | DIKETENE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3236 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIKETENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1280 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027289 | |
| Record name | Diketene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diketene, stabilized appears as a colorless liquid with a disagreeable odor. Slightly less dense than water. Irritates skin and eyes. Used to make paints and pharmaceuticals., Liquid, Colorless liquid with a disagreeable odor; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
| Record name | DIKETENE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3236 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Oxetanone, 4-methylene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diketene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1612 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIKETENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1280 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
127 °C | |
| Record name | Acetyl ketene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2063 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIKETENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1280 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
93 °F (NFPA, 2010), 90 °F, 93.2 °F (34 °C) - closed cup, 93 °F (33.9 °C) - open cup, 93 °F (34 °C) - closed cup, 33 °C c.c. | |
| Record name | DIKETENE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3236 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diketene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1612 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Acetyl ketene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2063 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIKETENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1280 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Very slightly soluble in water in which it decomposes slowly, Miscible with most organic solvents. Miscible with hexane, Slightly soluble in aliphatic hydrocarbons such as hexane (ca. 12.5 wt% at 23 °C), octane, cyclohexane, and methyl cyclohexane, Soluble in common organic solvents, Solubility in water at 25 °C: slowly hydrolyzes | |
| Record name | Acetyl ketene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2063 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIKETENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1280 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.0877 g/cu cm at 20 °C, Density (at 20 °C): 1.09 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02 | |
| Record name | Acetyl ketene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2063 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIKETENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1280 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
2.9 (Air = 1), Relative vapor density (air = 1): 2.9 | |
| Record name | Acetyl ketene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2063 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIKETENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1280 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
10.7 [mmHg], VP: 1.07 kPa at 20 °C, 10.7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1 | |
| Record name | Diketene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1612 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Acetyl ketene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2063 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIKETENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1280 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless liquid; turns brownish-yellow upon standing at room temperature, Colorless liquid when pure, Light colored liquid | |
CAS No. |
674-82-8 | |
| Record name | DIKETENE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3236 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diketene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=674-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl ketene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diketene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diketene | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/diketene-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | 2-Oxetanone, 4-methylene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diketene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | But-3-en-3-olide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIKETENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DZ97C3Z7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Acetyl ketene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2063 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIKETENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1280 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-6.5 °C, Heat of Fusion at Melting Point = 1.44X10+7 Joules kmol, -7 °C | |
| Record name | Acetyl ketene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2063 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIKETENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1280 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of diketene?
A1: Diketene has the molecular formula C4H4O2 and a molecular weight of 84.07 g/mol.
Q2: What is the structure of diketene?
A2: Diketene exists primarily as 4-methylene-oxetan-2-one. [] This structure has been confirmed by infrared (IR) spectroscopy studies of diketene isolated in cryogenic matrices. []
Q3: What is the reactivity of diketene?
A3: Diketene is a highly reactive compound due to its strained four-membered ring structure and acts as an acetylketene equivalent. [] It readily reacts with nucleophiles like alcohols and amines, primarily at the carbonyl group. [, , ] This reactivity makes diketene a versatile building block in organic synthesis.
Q4: How does the structure of diketene relate to its reactivity?
A4: The strained four-membered ring of diketene contributes significantly to its reactivity. [] It readily undergoes ring-opening reactions with nucleophiles, leading to a variety of derivatives. [] The presence of both a carbon-carbon double bond and a carbonyl group provides multiple sites for reactions with both nucleophiles and electrophiles. []
Q5: How does ultraviolet (UV) light affect diketene?
A6: Diketene exhibits different photochemical behavior depending on the wavelength of UV light used. It is photostable under near-UV irradiation (λ > 300 nm). [] Irradiation with middle-UV light (280 nm > λ > 240 nm and λ = 225 nm) leads to decomposition, producing products such as ketene (CH2═C═O), cyclopropanone, allene (CH2═C═CH2), carbon dioxide, and cyclobutane-1,3-dione. []
Q6: What computational chemistry methods have been used to study diketene?
A7: Density Functional Theory (DFT) calculations, coupled with Natural Bond Orbital (NBO) analysis, have been employed to elucidate the electronic structure and reactivity of diketene. [, ] These studies provide insights into the molecular orbitals involved in photochemical reactions and the influence of Lewis acids on reaction selectivity. [, ]
Q7: How stable is diketene?
A8: Diketene is known to dimerize, especially at elevated temperatures. [] To enhance its stability, diketene is often stored at low temperatures and polymerization inhibitors are added. [, ]
Q8: How does the presence of acetic acid affect the stability of diketene?
A9: Acetic acid is a common impurity in diketene production. [] While a small amount of acetic acid is tolerable, high concentrations can negatively impact the stability of diketene during storage. [] Processes for preparing high-purity diketene often involve deep refrigeration and film evaporation techniques to minimize acetic acid content. []
Q9: Are there any specific storage recommendations for diketene?
A10: Diketene should be stored at low temperatures under an inert atmosphere to prevent dimerization and minimize contact with moisture and air. []
Q10: Can diketene be used in polymerization reactions?
A11: Yes, diketene can participate in polymerization reactions. It has been successfully copolymerized with monomers like 1,3-dioxolane and tetrahydrofuran using cationic initiators. [, ] The resulting copolymers have a random distribution of monomer units. [, ]
Q11: What role does diketene play in the synthesis of acetoacetic acid derivatives?
A12: Diketene is a crucial intermediate in the industrial production of acetoacetic acid derivatives. [] It reacts with alcohols to form acetoacetic esters and with amines to produce acetoacetamides. [] These derivatives find widespread applications as intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. []
Q12: How is diketene used in the production of heterocyclic compounds?
A13: Diketene is a versatile reagent for synthesizing various heterocyclic compounds. For instance, it reacts with hydrazines to yield pyrazolones, with amidines to give pyrimidines, and with thioureas to afford thiobarbituric acid derivatives. [, ] These heterocyclic compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. [, ]
Q13: Is diketene toxic?
A14: Yes, diketene is considered toxic. Studies have shown that it can cause significant damage to the liver and lungs. [, ] Exposure to diketene can lead to oxidative stress, as evidenced by increased malondialdehyde (MDA) levels and decreased reduced glutathione (GSH) levels in serum. []
Q14: What are the safety precautions for handling diketene?
A15: Diketene should be handled with extreme caution due to its toxicity and reactivity. Always use appropriate personal protective equipment, such as gloves, goggles, and a respirator, when working with diketene. [, ] Handle diketene only in well-ventilated areas or under a fume hood to minimize the risk of inhalation.
Q15: How is diketene analyzed?
A16: Gas chromatography (GC) is a common method for analyzing diketene and its byproducts. [] Using a thermal conductivity detector (TCD) and appropriate temperature programming, diketene can be separated and quantified, even in the presence of acetic anhydride, acetic acid, and acetone. [] Internal standards are often employed to improve the accuracy and precision of the analysis. []
Q16: What is the environmental impact of diketene?
A17: While specific information regarding the ecotoxicological effects of diketene is limited in the provided research, its chemical properties suggest potential hazards. Given its reactivity and toxicity, diketene released into the environment could pose risks to aquatic life and potentially contribute to air pollution. []
Q17: Are there any strategies for managing diketene waste?
A18: Responsible waste management is crucial for minimizing the environmental impact of diketene. Implementing strategies like waste minimization, recycling, and proper disposal methods can help mitigate potential risks. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


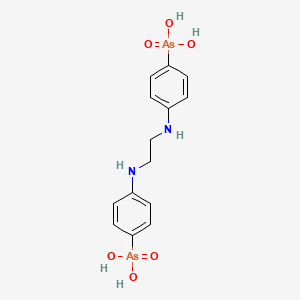
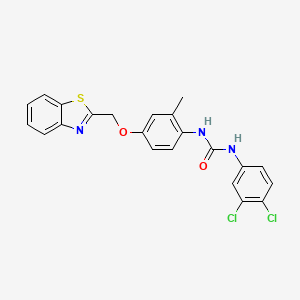
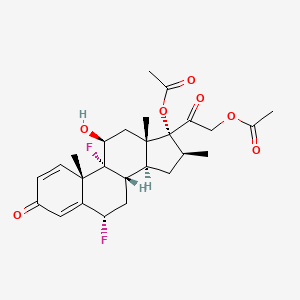

![2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid](/img/structure/B1670563.png)

